
6-Iodo-2-methyl-2H-indazole-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Iodo-2-methyl-2H-indazole-3-carboxylic acid is a heterocyclic compound belonging to the indazole family. Indazoles are known for their diverse biological activities and are commonly found in various pharmaceuticals and agrochemicals. The presence of an iodine atom at the 6th position and a carboxylic acid group at the 3rd position makes this compound particularly interesting for synthetic and medicinal chemists.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 6-Iodo-2-methyl-2H-indazole-3-carboxylic acid typically involves the iodination of 2-methyl-2H-indazole-3-carboxylic acid. One common method is the electrophilic substitution reaction using iodine and a suitable oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an organic solvent like acetic acid or dichloromethane at room temperature.
Industrial Production Methods: Industrial production of this compound may involve more scalable and cost-effective methods. For instance, continuous flow reactors can be employed to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids or aldehydes.
Reduction: Reduction of the carboxylic acid group can yield the corresponding alcohol.
Substitution: The iodine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under suitable conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles like sodium azide or thiourea in polar aprotic solvents.
Major Products Formed:
- Oxidation of the methyl group can form 6-iodo-2-carboxy-2H-indazole-3-carboxylic acid.
- Reduction of the carboxylic acid group can yield 6-iodo-2-methyl-2H-indazole-3-methanol.
- Substitution reactions can produce various derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
6-Iodo-2-methyl-2H-indazole-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex indazole derivatives.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored as a lead compound in drug discovery programs targeting various diseases.
Industry: Utilized in the development of agrochemicals and other industrial products.
Wirkmechanismus
The mechanism of action of 6-Iodo-2-methyl-2H-indazole-3-carboxylic acid largely depends on its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors involved in disease pathways. The iodine atom can enhance the compound’s binding affinity to its target, while the carboxylic acid group can facilitate interactions with active sites through hydrogen bonding.
Vergleich Mit ähnlichen Verbindungen
- 6-Iodo-2H-indazole-3-carboxylic acid
- 2-Methyl-2H-indazole-3-carboxylic acid
- 6-Bromo-2-methyl-2H-indazole-3-carboxylic acid
Comparison:
6-Iodo-2H-indazole-3-carboxylic acid: Lacks the methyl group, which may affect its reactivity and biological activity.
2-Methyl-2H-indazole-3-carboxylic acid: Lacks the iodine atom, potentially reducing its binding affinity to certain targets.
6-Bromo-2-methyl-2H-indazole-3-carboxylic acid: The bromine atom is less reactive than iodine, which may influence the compound’s chemical behavior and applications.
Eigenschaften
CAS-Nummer |
1086386-13-1 |
|---|---|
Molekularformel |
C9H7IN2O2 |
Molekulargewicht |
302.07 g/mol |
IUPAC-Name |
6-iodo-2-methylindazole-3-carboxylic acid |
InChI |
InChI=1S/C9H7IN2O2/c1-12-8(9(13)14)6-3-2-5(10)4-7(6)11-12/h2-4H,1H3,(H,13,14) |
InChI-Schlüssel |
HDQPZZQPFQBWEJ-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C(=C2C=CC(=CC2=N1)I)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


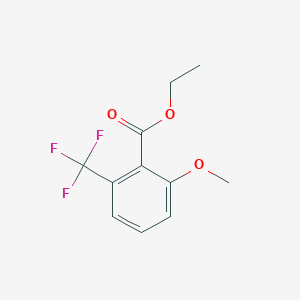
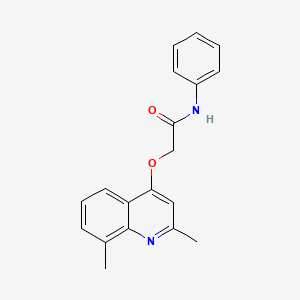

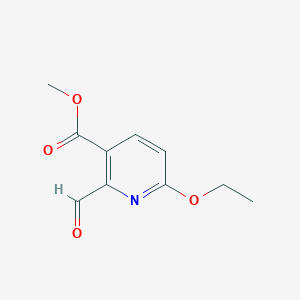
![4'-(Hydroxymethyl)-[1,1'-biphenyl]-3,4-diol](/img/structure/B13001385.png)
![(1R,3R,5S)-6,6-difluoro-2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[3.1.0]hexane-3-carboxylic acid](/img/structure/B13001389.png)
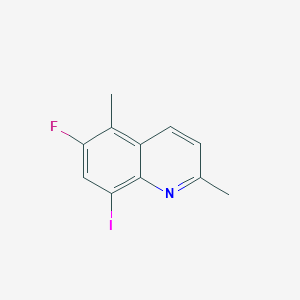
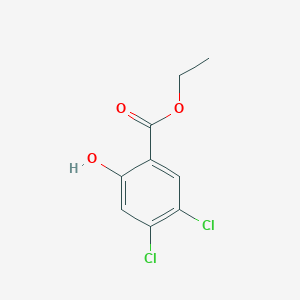
![1-[Methyl(propan-2-yl)amino]-3-(oxetan-3-ylsulfanyl)propan-2-ol](/img/structure/B13001411.png)
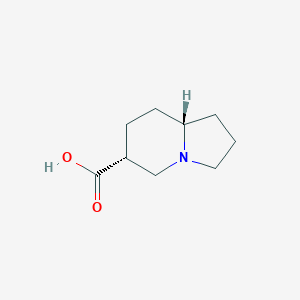


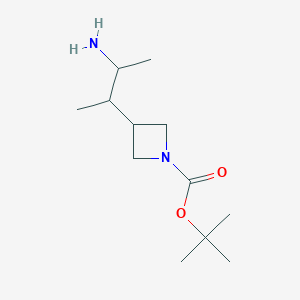
![2-(5-Oxothieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-4(5H)-yl)acetic acid](/img/structure/B13001456.png)
